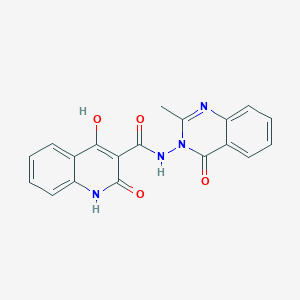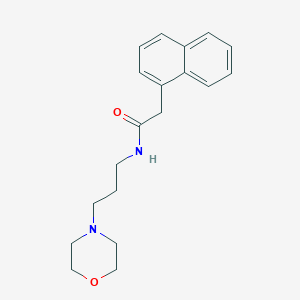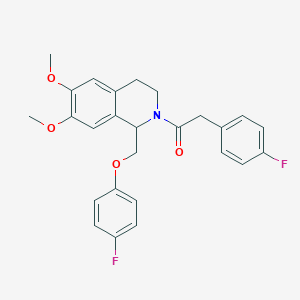
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve the reaction of a benzoxazine derivative with an acylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE: can be compared with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific structural features and the resulting biological activities. The presence of the phenylethyl group and the benzoxazine core can impart unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C18H18N2O3 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-(3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-11-10-14-6-2-1-3-7-14)12-20-15-8-4-5-9-16(15)23-13-18(20)22/h1-9H,10-13H2,(H,19,21) |
Clé InChI |
NTQOUTRLWUEXHY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B14965694.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965697.png)


![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965710.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14965741.png)
![7-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965748.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B14965751.png)
![1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965763.png)
![1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965770.png)
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14965783.png)
![7-(5-Bromo-2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14965788.png)
![2-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole)-6-sulfonamido)-4-(methylthio)-N-(4-(trifluoromethoxy)phenyl)butanamide](/img/structure/B14965792.png)
